
Ferric stearate
Overview
Description
Ferric stearate (iron(III) stearate, FeSt3) is a metal carboxylate with the formula $ \text{Fe(C}{18}\text{H}{35}\text{O}2\text{)}3 $. It is synthesized by reacting sodium stearate with ferric chloride in aqueous solutions, forming lamellar structures with polycations and variable iron content depending on synthesis conditions . Commercial this compound is often a mixture of stearic acid and an iron trimer rather than a pure compound . Its thermal decomposition behavior makes it a precursor for iron oxide nanoparticles, which exhibit magnetic properties useful in biomedical applications (e.g., MRI contrast agents) . Additionally, it acts as a prooxidant in polymer degradation, accelerating oxidative breakdown in high-density polyethylene (HDPE) films .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric stearate can be synthesized through several methods:
Reaction with Iron Oxide: Stearic acid is reacted with iron oxide under controlled conditions to produce this compound.
Reaction with Iron Chloride: Stearic acid is treated with iron chloride in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane).
Industrial Production Methods: In industrial settings, this compound is often produced by reacting stearic acid with iron salts under specific temperature and pressure conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or toluene to facilitate the process .
Chemical Reactions Analysis
Ferric stearate undergoes various chemical reactions, including:
Oxidation: this compound can promote the oxidative degradation of polymers such as polyethylene.
Reduction: In certain conditions, this compound can be reduced to iron(II) stearate, although this is less common.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or other oxidizing agents under elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or hydrazine.
Substitution: Involves the use of various ligands and solvents to facilitate the exchange of stearate groups.
Major Products Formed:
Oxidation: Degraded polymer fragments.
Reduction: Iron(II) stearate.
Substitution: New metal-organic compounds with different ligands.
Scientific Research Applications
Plastics Industry
Lubrication and Release Agent
Ferric stearate is widely used in the plastics industry as a lubricant and release agent during the processing of thermoplastics. It helps reduce friction between the polymer and machinery, leading to smoother surface finishes and improved processing efficiency. Its effectiveness is particularly noted in the extrusion and injection molding processes, where it aids in demolding finished products without damage .
Stabilization of Polyolefins
Research indicates that this compound can enhance the oxidative stability of polyolefins. In a study involving reactive extrusion compounding, this compound was shown to improve the resistance of polyolefins to oxidative degradation, thus extending their lifespan and maintaining their mechanical properties during use .
Pharmaceutical Applications
Excipient in Drug Formulation
In the pharmaceutical sector, this compound serves as an excipient due to its excellent lubricating properties. It is commonly used in tablet formulations to facilitate the manufacturing process by reducing friction during tablet compression. Its hydrophobic nature also helps prevent moisture absorption in powder formulations, thereby enhancing stability .
Gelation and Thixotropic Effects
this compound exhibits thixotropic behavior, making it useful in the formulation of creams and ointments. This property allows for easy application while maintaining a stable consistency when at rest .
Cosmetics Industry
Emulsifying Agent
In cosmetics, this compound is utilized for its emulsifying properties. It helps stabilize oil-in-water emulsions commonly found in lotions and creams. Additionally, it contributes to the texture and feel of cosmetic products, enhancing user experience .
Anti-Caking Agent
this compound is also employed as an anti-caking agent in powdered cosmetics, preventing clumping and ensuring smooth application .
Nanotechnology
Synthesis of Nanoparticles
this compound plays a significant role in the synthesis of iron oxide nanoparticles (NPs). Studies have shown that using this compound as a precursor can influence the size and shape of nanoparticles produced through thermal decomposition methods. This capability is crucial for tailoring nanoparticles for specific applications in electronics, medicine, and catalysis .
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Plastics | Lubricant & release agent | Enhanced processing efficiency |
Oxidative stability enhancer | Prolonged material lifespan | |
Pharmaceuticals | Excipient for tablets | Reduced friction during compression |
Gelation in creams | Improved texture | |
Cosmetics | Emulsifying agent | Stabilizes formulations |
Anti-caking agent | Ensures smooth application | |
Nanotechnology | Synthesis of iron oxide nanoparticles | Tailored NP size & shape |
Environmental Applications
This compound's ability to stabilize various compounds makes it a candidate for environmental applications such as soil remediation and water treatment processes. Its hydrophobic properties can help encapsulate contaminants or enhance the stability of certain bioremediation agents .
Mechanism of Action
The mechanism by which ferric stearate exerts its effects involves the interaction of its iron center with various substrates. In oxidative degradation, this compound generates radicals that initiate the breakdown of polymer chains. The iron center can also coordinate with different ligands, facilitating various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Metal Stearates
Chemical Composition and Structural Features
Key Structural Insights :
- This compound’s polycationic structures distinguish it from ferrous stearate and divalent metal stearates (e.g., Zn²⁺, Mg²⁺) .
- Trivalent Fe³⁺ enables stronger coordination bonds compared to monovalent (Na⁺) or divalent (Co²⁺, Mn²⁺) ions, influencing thermal stability and reactivity .
Physical and Thermal Properties
Thermal Behavior :
- This compound’s decomposition at moderate temperatures (~200–300°C) is exploited in nanoparticle synthesis, unlike zinc or magnesium stearate, which decompose at higher temperatures .
- Sodium stearate’s high melting point and water solubility contrast sharply with the hydrophobic nature of FeSt3 .
Mechanistic Differences :
- In HDPE degradation, FeSt3 works synergistically with Co/Mn stearates at a ratio of 4:18:1 (Fe:Mn:Co) to promote oxidation via metal-ion redox cycling .
Biological Activity
Ferric stearate, a compound formed from iron and stearic acid, has garnered attention in various fields including medicine, materials science, and environmental applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the chemical formula and is often utilized as a stabilizer and emulsifier in various formulations. Its structure allows it to interact with biological systems in unique ways, particularly due to its iron content which plays a crucial role in numerous biological processes.
Mechanisms of Biological Activity
-
Antioxidant Properties :
This compound exhibits antioxidant activity, which is vital for mitigating oxidative stress in cells. Studies have shown that stearates can scavenge free radicals, thereby protecting cellular components from damage. For instance, a study indicated that stearic acid derivatives demonstrate significant hydroxyl radical-scavenging activity . -
Cytotoxic Effects :
Research has demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. In particular, it has been shown to exhibit antiproliferative effects comparable to established chemotherapeutics like vincristine and 5-fluorouracil in HeLa cells . This suggests potential applications in cancer therapy. -
Role in Lipid Metabolism :
This compound is implicated in lipid metabolism, particularly concerning very long-chain fatty acids (VLCFAs), which are essential for tumor cell survival. Studies indicate that VLCFAs derived from stearates are crucial for maintaining cellular integrity and promoting cancer cell proliferation .
1. Antiproliferative Effects
A case study involving the use of this compound in cancer treatment highlighted its ability to inhibit tumor growth in xenograft models. The study revealed that the knockout of specific genes related to fatty acid synthesis significantly affected tumor formation, suggesting that this compound's role in fatty acid metabolism could be leveraged therapeutically .
2. Photo-Oxidative Degradation
This compound has also been studied for its role as a photo-oxidation aid in polymers like polyethylene. It enhances the degradation process by facilitating molecular weight reduction through radical generation under UV irradiation. This property is beneficial for developing environmentally friendly materials .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing ferric stearate nanoparticles, and how do reaction variables influence their structural properties?
- Methodological Answer : this compound (FeSt₃) is typically synthesized via coprecipitation of sodium stearate and ferric chloride in aqueous solutions . Key variables include the molar ratio of Fe³⁺ to stearate ions, pH, and temperature. For example, excess stearate ligands can stabilize monomeric or dimeric iron-stearate complexes, while Fe³⁺-rich conditions favor polycationic structures . Characterization via MALDI-TOF mass spectrometry and FTIR is critical to identify these species .
Q. How do stearate ligands affect the colloidal stability of this compound nanoparticles in different solvents?
- Methodological Answer : Stearate ligands act as surfactants, reducing surface energy and preventing aggregation. In polar solvents (e.g., ethanol), stearate-coated nanoparticles exhibit enhanced stability due to steric hindrance and electrostatic repulsion. Molecular dynamics (MD) simulations suggest that solvent polarity and ionization degree of nanoparticles (e.g., 0%, 10%, 23.3%) significantly influence adsorption efficiency . Dynamic light scattering (DLS) and zeta potential measurements are recommended for stability assessment .
Q. What spectroscopic techniques are essential for characterizing this compound complexes?
- Methodological Answer :
- FTIR : Identifies stearate coordination modes (e.g., bridging vs. chelating bonds) via carboxylate stretching vibrations (~1540 cm⁻¹ and ~1450 cm⁻¹) .
- Mössbauer Spectroscopy : Distinguishes Fe²⁺ and Fe³⁺ oxidation states in iron-stearate precursors .
- XRD : Confirms crystallinity and phase purity of derived iron oxides (e.g., γ-Fe₂O₃ vs. Fe₃O₄) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to control the size and morphology of this compound-derived iron oxides?
- Methodological Answer :
- Temperature : Hydrothermal synthesis at 90°C promotes spherical nanoparticle formation, while lower temperatures (40–50°C) yield irregular aggregates .
- Additives : Ferric chloride (0.4 mol%) or zinc stearate can act as morphology-directing agents .
- Post-synthesis annealing : Calcination at 300–400°C under inert atmospheres converts amorphous this compound into crystalline iron oxides .
Q. What computational models are effective for predicting the self-assembly behavior of this compound in non-aqueous solvents?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can model stearate adsorption on nanoparticle surfaces. Key parameters include solvent polarity (e.g., ethanol vs. hexane) and surface charge density (e.g., 10–23% ionization) . Pair distribution function (PDF) analysis validates simulated structures against experimental XRD data .
Q. How do polycationic structures in this compound precursors influence the magnetic properties of derived nanoparticles?
- Methodological Answer : Polycationic FeSt₃ clusters (e.g., [Fe₃O]⁷⁺ cores) enhance magnetic coupling in derived iron oxides, leading to higher saturation magnetization (e.g., 70–80 emu/g for γ-Fe₂O₃). Contrast this with monomeric FeSt₃, which produces smaller, superparamagnetic particles . SQUID magnetometry and AC susceptibility measurements are critical for quantifying magnetic anisotropy .
Q. How can researchers resolve contradictions in reported magnetic properties of this compound-derived iron oxides?
- Methodological Answer : Discrepancies often arise from synthesis variables (e.g., Fe:stearate ratio, annealing atmosphere) and characterization techniques. To address this:
- Standardize Protocols : Use identical Fe³⁺ concentrations (e.g., 0.1 M) and reaction times (e.g., 2 hours) .
- Cross-validate Data : Combine TEM (for size/shape), XRD (for phase), and Mössbauer spectroscopy (for oxidation state) .
- Report Detailed Metadata : Include solvent purity, stirring speed, and drying conditions to ensure reproducibility .
Properties
IUPAC Name |
iron(3+);octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQSLVIGPHXVAK-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890507 | |
Record name | Octadecanoic acid, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
906.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
555-36-2, 5136-76-5 | |
Record name | Iron tristearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, iron salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, iron salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, iron(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron tristearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Iron stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERRIC STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Q7454COW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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